KHS101

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KHS101 ist ein kleines Molekül, das für seine Fähigkeit zur Beschleunigung der neuronalen Differenzierung bekannt ist. Es interagiert spezifisch mit dem Transforming Acidic Coiled-Coil-Containing Protein 3 (TACC3), einem Schlüsselelement in Zentrosom-Mikrotubuli-Dynamiknetzwerken. Diese Verbindung hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere in den Bereichen der Neurowissenschaften und Krebsforschung .

Wissenschaftliche Forschungsanwendungen

KHS101 has a wide range of scientific research applications:

Neuroscience: It accelerates neuronal differentiation, making it valuable in studies related to neurogenesis and brain development.

Cancer Research: This compound has been shown to reduce tumor cell proliferation and induce cell death in certain cancer models.

Drug Development: Its interaction with TACC3 makes it a potential candidate for developing new therapeutic agents targeting neurological disorders and cancers.

Cell Biology: this compound is used to study cell cycle regulation and differentiation processes in various cell types.

Wirkmechanismus

Target of Action

KHS101, also known as N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine, primarily targets the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . HSPD1 plays a crucial role in maintaining mitochondrial integrity and regulating energy metabolism .

Mode of Action

This compound exerts its cytotoxic effects by disrupting HSPD1 . This disruption leads to the aggregation of proteins that regulate mitochondrial integrity and energy metabolism . The interaction of this compound with HSPD1 impairs the mitochondrial bioenergetic capacity and glycolytic activity selectively in glioblastoma multiforme (GBM) cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the energy metabolism pathway within GBM cells . This compound treatment leads to significant modulation of genes associated with oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle . Additionally, this compound treatment results in alterations in glycolytic pathways .

Result of Action

The action of this compound results in a significant reduction in tumor cell growth in diverse GBM cell models . This reduction is achieved without affecting the viability of noncancerous brain cell lines . In patient-derived xenograft tumor models in mice, systemic administration of this compound reduced tumor growth and increased survival .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, this compound demonstrates varying cytotoxic effects on triple-negative breast cancer (TNBC) cells, with African American (AA) breast cancer cells displaying heightened cytotoxicity and reduced proliferation compared to Caucasian American (CA) breast cancer cells . This suggests that genetic and environmental factors can influence the action of this compound .

Biochemische Analyse

Biochemical Properties

KHS101 exerts its effects by specifically binding and inhibiting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . In GBM cells, this compound promotes aggregation of proteins regulating mitochondrial integrity and energy metabolism .

Cellular Effects

This compound has been shown to selectively impair mitochondrial bioenergetic capacity and glycolytic activity in GBM cells . It promotes tumor cell death in these cells, independent of their tumor subtype, without affecting the viability of noncancerous brain cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its disruption of the mitochondrial chaperone HSPD1 . This disruption leads to the aggregation of proteins that regulate mitochondrial integrity and energy metabolism, thereby impairing the bioenergetic capacity and glycolytic activity of GBM cells .

Temporal Effects in Laboratory Settings

The effects of this compound on GBM cells have been observed over time in laboratory settings . It has been shown to exert cytotoxic effects by disrupting HSPD1, leading to significant changes in cellular metabolism .

Dosage Effects in Animal Models

In animal models, systemic administration of this compound has been shown to reduce tumor growth and increase survival . The effects of this compound appear to be dose-dependent, with increased doses leading to greater reductions in tumor growth .

Metabolic Pathways

This compound is involved in the regulation of metabolic pathways within cells . By disrupting HSPD1, it affects the aggregation of proteins that regulate mitochondrial integrity and energy metabolism .

Transport and Distribution

This compound is capable of crossing the blood-brain barrier (BBB), allowing it to distribute within the brain and exert its effects on brain cells .

Subcellular Localization

The subcellular localization of this compound is likely within the mitochondria, given its interaction with the mitochondrial chaperone HSPD1 . This interaction leads to the disruption of proteins that regulate mitochondrial integrity and energy metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KHS101 umfasst mehrere Schritte, die typischerweise mit der Herstellung von Zwischenverbindungen beginnen, die dann verschiedenen chemischen Reaktionen unterzogen werden, um das Endprodukt zu bilden. Der genaue Syntheseweg kann variieren, beinhaltet aber im Allgemeinen:

Bildung der Kernstruktur: Dies beinhaltet die Konstruktion der heterocyclischen Kernstruktur durch Cyclisierungsreaktionen.

Modifikationen der funktionellen Gruppen: Einführung spezifischer funktioneller Gruppen, die für die biologische Aktivität der Verbindung entscheidend sind.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung von Konsistenz und Reinheit durch strenge Qualitätskontrollmaßnahmen beinhalten. Dies könnte die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und möglicherweise ihre biologische Aktivität beeinflussen.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.

Substitution: Dies beinhaltet das Ersetzen einer funktionellen Gruppe durch eine andere, was zur Modifizierung der Eigenschaften der Verbindung nützlich sein kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Je nach gewünschter Substitution können verschiedene Nucleophile und Elektrophile verwendet werden.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu gesättigten Verbindungen führen könnte.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Neurowissenschaften: Es beschleunigt die neuronale Differenzierung, was es in Studien zu Neurogenese und Gehirnentwicklung wertvoll macht.

Krebsforschung: This compound hat sich gezeigt, dass es die Proliferation von Tumorzellen reduziert und den Zelltod in bestimmten Krebsmodellen induziert.

Arzneimittelentwicklung: Seine Interaktion mit TACC3 macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Therapeutika, die auf neurologische Erkrankungen und Krebs abzielen.

Zellbiologie: this compound wird verwendet, um die Zellzyklusregulation und Differenzierungsprozesse in verschiedenen Zelltypen zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Interaktion mit TACC3. Diese Interaktion stört die normale Funktion von TACC3 und führt zu Veränderungen in der Zentrosom-Mikrotubuli-Dynamik. In Neuronen führt dies zu einer beschleunigten Differenzierung und erhöhter neuronaler Aktivität. In Krebszellen führt die Störung der TACC3-Funktion zu einer reduzierten Zellproliferation und einem erhöhten Zelltod .

Analyse Chemischer Reaktionen

Types of Reactions

KHS101 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

KHS101 Hydrochlorid: Eine Hydrochloridsalzfom von this compound mit ähnlicher biologischer Aktivität.

Andere TACC3-Inhibitoren: Verbindungen wie CEP-701 und PF-3758309 zielen ebenfalls auf TACC3 ab, können aber eine unterschiedliche Spezifität und Potenz aufweisen.

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, die neuronale Differenzierung spezifisch zu beschleunigen und gleichzeitig Antikrebs-Eigenschaften zu zeigen. Seine Doppelfunktion bei der Förderung der Neurogenese und der Hemmung des Tumorwachstums macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .

Eigenschaften

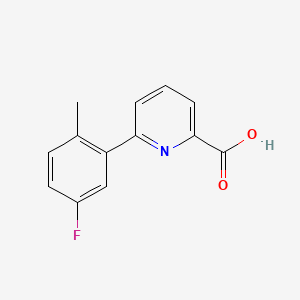

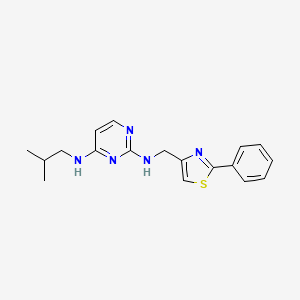

IUPAC Name |

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRJOOOHPBSAHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B572443.png)

![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)